N-(n-Propyl)acetamide (CAS 5331-48-6) is a polar, aprotic N-alkyl substituted amide. Within this class, it is distinguished by a balance of properties including a high boiling point, moderate polarity, and the capacity for hydrogen bonding. These attributes make it a versatile process solvent and a functional intermediate in the synthesis of more complex molecules, particularly where specific viscosity and thermal characteristics are required for process control.
Substituting N-(n-Propyl)acetamide with other common amides like N-ethylacetamide, its isomer N-isopropylacetamide, or the widely used N,N-dimethylacetamide (DMAc) is often unfeasible in practice. Small structural changes—such as chain length (n-propyl vs. ethyl) or branching (n-propyl vs. isopropyl)—lead to significant, non-linear shifts in critical physical properties. These include boiling point, viscosity, dielectric constant, and steric hindrance around the nitrogen atom. Such differences directly impact reaction kinetics, solute solubility, thermal management in process chemistry, and performance in electrochemical formulations, making direct substitution a high-risk decision without specific re-validation.
N-(n-Propyl)acetamide possesses a significantly higher boiling point (213 °C) compared to its lower homolog N-ethylacetamide (205 °C) and its structural isomer N-isopropylacetamide (195 °C). This property is also notably higher than that of the common benchmark solvent N,N-dimethylacetamide (165 °C).
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 213 °C (486.15 K) |
| Comparator Or Baseline | N-ethylacetamide: 205 °C; N-isopropylacetamide: 195 °C; N,N-dimethylacetamide: 165 °C |
| Quantified Difference | +8 °C vs. N-ethylacetamide; +18 °C vs. N-isopropylacetamide; +48 °C vs. DMAc |
| Conditions | Standard atmospheric pressure. |
The higher boiling point allows for a wider operational temperature range in chemical syntheses and formulations, reducing solvent loss and improving process safety and stability.
At 25 °C, N-(n-Propyl)acetamide exhibits a viscosity of 3.48 cP. This is substantially higher than its isomer, N-isopropylacetamide (2.41 cP), and more than triple the viscosity of the common solvent N,N-dimethylacetamide (0.945 mPa·s or cP). This intermediate viscosity offers a distinct rheological profile compared to less viscous common amides.
| Evidence Dimension | Dynamic Viscosity at 25 °C |
| Target Compound Data | 3.48 cP |
| Comparator Or Baseline | N-isopropylacetamide: 2.41 cP; N,N-dimethylacetamide: 0.945 cP |
| Quantified Difference | 44% higher than N-isopropylacetamide; 268% higher than DMAc |
| Conditions | Measurements at 25 °C. |
This specific viscosity is critical for applications requiring controlled flow, such as in coatings, or for modulating ion mobility in non-aqueous electrolyte formulations for batteries and capacitors.
While direct studies on N-(n-Propyl)acetamide in DES are limited, extensive research on its close structural analogs, acetamide and N-methylacetamide, demonstrates their effectiveness in forming deep eutectic solvents with lithium salts for high-temperature electrochemical capacitors. For example, an acetamide-LiNO3 mixture remains liquid at room temperature and enables stable capacitor operation at 100 °C. The n-propyl group on N-(n-Propyl)acetamide offers a modification to the hydrophobicity and steric environment compared to acetamide, suggesting it as a candidate for designing DES with tailored solvation properties for specific ions or operating conditions.
| Evidence Dimension | Deep Eutectic Solvent (DES) Formation and Application |
| Target Compound Data | Inferred potential based on structural analogy to proven DES formers. |
| Comparator Or Baseline | Acetamide and N-methylacetamide are established components for DES electrolytes used in high-temperature (80-100 °C) capacitors. |
| Quantified Difference | Not directly quantified; offers a design variable (n-propyl group) to tune properties like viscosity and ion solvation relative to established acetamide-based DES. |
| Conditions | High-temperature (≥80 °C) electrochemical applications. |
For researchers developing next-generation electrolytes for energy storage devices operating in extreme temperature environments, N-(n-Propyl)acetamide provides a building block to create novel DES with potentially optimized performance characteristics compared to standard acetamide-based systems.
Its high boiling point (213 °C) makes it a suitable solvent for organic reactions that require sustained temperatures above the boiling points of common polar aprotic solvents like DMAc (165 °C) or DMF (153 °C), ensuring better process control and reduced solvent loss.
In the development of electrolytes for batteries or capacitors, viscosity is a key parameter for controlling ion transport. The defined, intermediate viscosity of N-(n-Propyl)acetamide (3.48 cP) allows its use as a co-solvent to precisely tune the overall electrolyte viscosity to a target value not achievable with lower-viscosity amides like DMAc.
Based on the proven ability of related short-chain amides to form effective DES for high-temperature energy storage, N-(n-Propyl)acetamide serves as a logical candidate for creating new DES formulations. Its n-propyl group can be leveraged to modify solvent-ion interactions and physical properties like melting point and viscosity compared to standard acetamide-based systems.
Irritant